molecular formula C19H22O4 B13850531 3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid

3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid

Katalognummer: B13850531
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: WQMYKBGTTBVBQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid is an organic compound that belongs to the class of propanoic acids It is characterized by the presence of an ethoxy group, a phenyl group substituted with a methoxy group, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxypropanoic acid with 4-[(2-methylphenyl)methoxy]phenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy or methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-methoxyphenyl)propanoic acid
  • 3-(3-methoxyphenyl)propanoic acid
  • 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid

Uniqueness

3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C19H22O4

Molekulargewicht

314.4 g/mol

IUPAC-Name

3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid

InChI

InChI=1S/C19H22O4/c1-3-22-18(12-19(20)21)15-8-10-17(11-9-15)23-13-16-7-5-4-6-14(16)2/h4-11,18H,3,12-13H2,1-2H3,(H,20,21)

InChI-Schlüssel

WQMYKBGTTBVBQN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=CC=C2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.